molecular formula C13H16O2 B2969472 [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287273-99-6

[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2969472
CAS RN: 2287273-99-6
M. Wt: 204.269
InChI Key: VVXBLHAGSOQSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as UMB 425, is a chemical compound that has been synthesized for research purposes. It belongs to the class of compounds known as CB2 agonists, which have been shown to have potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol 425 is a CB2 agonist, which means that it binds to and activates the CB2 receptor. The CB2 receptor is primarily found in immune cells and has been shown to play a role in regulating inflammation and immune responses. By activating the CB2 receptor, [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol 425 may have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
Studies have shown that [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol 425 can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anti-tumor effects in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol 425 has several advantages for use in lab experiments, including its high potency and selectivity for the CB2 receptor. However, its limited solubility in water can make it difficult to use in certain assays.

Future Directions

There are several areas of future research for [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol 425, including its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of [3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol 425 involves several steps, including the reaction of 3-methoxyphenylboronic acid with 1-bromo-3,3,3-trifluoroacetone to form an intermediate compound. This intermediate is then reacted with bicyclo[1.1.1]pentan-1-ol to produce the final product.

Scientific Research Applications

[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol 425 has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include its effects on inflammation, pain, and cancer.

properties

IUPAC Name

[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-11-4-2-3-10(5-11)13-6-12(7-13,8-13)9-14/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXBLHAGSOQSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C23CC(C2)(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

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